1-chloro-4-fluorophthalazine
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Overview
Description
1-Chloro-4-fluorophthalazine is a heterocyclic compound belonging to the phthalazine family. Phthalazines are known for their significant biological activities and pharmacological properties. The structure of this compound consists of a phthalazine ring substituted with chlorine and fluorine atoms at positions 1 and 4, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-fluorophthalazine can be synthesized through various methods. One common approach involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then chlorinated and fluorinated to obtain this compound . The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the substitution reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-fluorophthalazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine and fluorine atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted phthalazine derivatives .
Scientific Research Applications
1-Chloro-4-fluorophthalazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-chloro-4-fluorophthalazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptors (VEGFR), leading to anti-inflammatory and antitumor effects . The compound’s ability to bind to these targets is facilitated by its unique chemical structure, which allows for specific interactions with the active sites of the enzymes .
Comparison with Similar Compounds
1-Chlorophthalazine: Similar in structure but lacks the fluorine atom, which can affect its reactivity and biological activity.
4-Fluorophthalazine: Lacks the chlorine atom, leading to differences in its chemical properties and applications.
Phthalazine: The parent compound without any substituents, used as a starting material for various derivatives.
Uniqueness: 1-Chloro-4-fluorophthalazine is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and potential biological activities compared to its unsubstituted or singly substituted counterparts .
Properties
CAS No. |
303762-32-5 |
---|---|
Molecular Formula |
C8H4ClFN2 |
Molecular Weight |
182.6 |
Purity |
95 |
Origin of Product |
United States |
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